molecular formula C15H16N2O5S B12166259 N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B12166259
M. Wt: 336.4 g/mol
InChI Key: KFYBSSPLLKFALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the thiazole ring, which is further connected to an acetyl group and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

    Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

    Attachment of Glycine: The final step involves the coupling of the acetylated thiazole derivative with glycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound may have potential therapeutic applications due to its biological activities. It has been studied for its potential use in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring and the 3,4-dimethoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}alanine
  • N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}valine
  • N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}leucine

Uniqueness

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the glycine moiety, along with the thiazole ring and the 3,4-dimethoxyphenyl group, makes it a versatile compound with potential applications in various fields. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential biological activities, which may differ from those of similar compounds.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C15H16N2O5S/c1-21-11-4-3-9(5-12(11)22-2)15-17-10(8-23-15)6-13(18)16-7-14(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20)

InChI Key

KFYBSSPLLKFALO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.